molecular formula C9H7ClN2O4 B8782742 4-Acetamido-3-nitrobenzoyl chloride CAS No. 24170-23-8

4-Acetamido-3-nitrobenzoyl chloride

Cat. No.: B8782742
CAS No.: 24170-23-8
M. Wt: 242.61 g/mol
InChI Key: FUYWAPHRTZJWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-3-nitrobenzoyl chloride (C₉H₇ClN₂O₄, MW ≈ 242.6 g/mol) is a reactive acyl chloride derivative used primarily as an intermediate in synthesizing radiopharmaceuticals and imaging agents. It is synthesized via chlorination of 4-acetamido-3-nitrobenzoic acid (C₉H₈N₂O₅, MW 224.17 g/mol) using oxalyl chloride and catalytic DMF under reflux conditions (40°C, 3 hours) . The acetamido (-NHCOCH₃) and nitro (-NO₂) substituents at the 4- and 3-positions, respectively, confer electron-withdrawing effects, directing electrophilic substitution reactions to the ortho/para positions relative to the acetamido group.

Properties

CAS No.

24170-23-8

Molecular Formula

C9H7ClN2O4

Molecular Weight

242.61 g/mol

IUPAC Name

4-acetamido-3-nitrobenzoyl chloride

InChI

InChI=1S/C9H7ClN2O4/c1-5(13)11-7-3-2-6(9(10)14)4-8(7)12(15)16/h2-4H,1H3,(H,11,13)

InChI Key

FUYWAPHRTZJWDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

(a) 4-Acetamido-3-nitrobenzoic Acid (C₉H₈N₂O₅)
  • Role : Precursor to 4-acetamido-3-nitrobenzoyl chloride.
  • Key Differences : The carboxylic acid (-COOH) group reduces reactivity compared to the acyl chloride (-COCl), limiting its utility in nucleophilic substitution reactions.
  • Applications : Used in custom synthesis workflows .
(b) 4-(Methylamino)-3-nitrobenzoyl Chloride (C₈H₇ClN₂O₃)
  • Structure: Replaces acetamido with methylamino (-NHCH₃), introducing electron-donating properties.
  • Impact: Enhances ring activation, favoring electrophilic substitution at positions meta to the methylamino group.
  • Applications : Pharmaceutical intermediate for APIs and complex molecules .
(c) Halogenated Derivatives (e.g., 4-Acetamido-3-bromobenzotrifluoride, 4-Acetamido-3-iodobenzoic Acid)
  • Structure : Bromo (-Br), iodo (-I), or trifluoromethyl (-CF₃) substituents at the 3-position.
  • Impact : Halogens increase molecular weight and alter solubility (e.g., iodinated derivatives are less polar).
  • Applications : Specialty chemicals for targeted organic synthesis .
(d) Sulfonyl Chloride Derivatives (e.g., 4-Acetamido-3-nitrobenzenesulfonyl Chloride)
  • Structure : Replaces benzoyl chloride (-COCl) with sulfonyl chloride (-SO₂Cl).
  • Impact : Higher electrophilicity and thermal stability due to the sulfonyl group.
  • Applications : Synthesis of sulfonamide drugs and dyes .

Reactivity and Functional Group Analysis

Compound Reactivity Profile Key Applications
This compound High reactivity in nucleophilic acyl substitutions (e.g., amidation, esterification) Radiopharmaceuticals, PET imaging agents
4-(Methylamino)-3-nitrobenzoyl chloride Enhanced electrophilic substitution due to -NHCH₃; forms stable amides Anticancer drug intermediates
4-Acetamido-3-bromobenzotrifluoride Bromine enables Suzuki couplings; CF₃ enhances lipophilicity Agrochemical research
4-Acetamido-3-nitrobenzenesulfonyl chloride Reacts with amines to form sulfonamides; stable under acidic conditions Antibacterial agents

Physicochemical Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
This compound C₉H₇ClN₂O₄ ~242.6 Not reported Moderate (DMF, chloroform)
4-Acetamido-3-nitrobenzoic acid C₉H₈N₂O₅ 224.17 220–222 Low (water), high (DMSO)
4-(Methylamino)-3-nitrobenzoyl chloride C₈H₇ClN₂O₃ ~214.45 Not reported High (acetonitrile, THF)
4-Acetamido-3-iodobenzoic acid C₉H₇INO₅ Not provided Not reported Low (water), moderate (ethanol)

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